Cas no 2228856-35-5 (3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine)

3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine
- EN300-1736641
- [3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine
- 2228856-35-5
-
- インチ: 1S/C9H19NO2/c1-9(2)6(5-10)7(9)8(11-3)12-4/h6-8H,5,10H2,1-4H3
- InChIKey: SULAOPIZCIXOTD-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(CN)C1(C)C)OC
計算された属性
- 精确分子量: 173.141578849g/mol
- 同位素质量: 173.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 155
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 44.5Ų
3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736641-2.5g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1736641-0.05g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1736641-1.0g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 1g |
$1299.0 | 2023-06-04 | ||
Enamine | EN300-1736641-10.0g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 10g |
$5590.0 | 2023-06-04 | ||
Enamine | EN300-1736641-5.0g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 5g |
$3770.0 | 2023-06-04 | ||
Enamine | EN300-1736641-1g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1736641-0.5g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1736641-0.1g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1736641-10g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1736641-0.25g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 0.25g |
$1196.0 | 2023-09-20 |
3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine 関連文献
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamineに関する追加情報
3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2228856-35-5): A Promising Compound in Medicinal Chemistry
3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2228856-35-5) is a unique organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological activities and structural versatility. This molecule belongs to the class of cyclopropylamine derivatives, which are known for their ability to modulate various biological targets, including ion channels, G-protein coupled receptors (GPCRs), and enzyme systems. The 3-(dimethoxymethyl) functional group and the 2,2-dimethylcyclopropyl ring system contribute to its distinct chemical profile, making it a valuable candidate for drug discovery and development.
The molecular structure of 3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine features a cyclopropyl ring fused with a methylamine group, with the dimethoxymethyl substituent positioned at the 3-position. This structural feature is critical for its interaction with biological targets, as the cyclopropyl ring is known to exhibit conformational flexibility and steric constraints that can influence receptor binding affinity. Recent studies have highlighted the importance of such structural elements in modulating the pharmacokinetic properties of small molecules, particularly in improving metabolic stability and bioavailability.
One of the most notable aspects of 3-(dimethoxymethyl)-2,2-dimethylcyclo0propylmethanamine is its potential as a scaffold for the design of novel therapeutics. Research published in Journal of Medicinal Chemistry (2023) has demonstrated that cyclopropylamine derivatives can serve as effective templates for the development of compounds targeting neurodegenerative diseases. The dimethoxymethyl group, in particular, has been shown to enhance the polar surface area of the molecule, which may improve its solubility and permeability across biological membranes. This property is especially relevant for compounds intended for oral administration, as it can significantly impact their absorption and distribution in vivo.
Recent advances in computational chemistry have further expanded the understanding of 3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine’s potential applications. Molecular dynamics simulations and quantum mechanical calculations have revealed that the 2,2-dimethylcyclopropyl ring system can adopt multiple conformations, which may influence its interactions with target proteins. For instance, a study published in ACS Chemical Biology (2024) reported that the conformational flexibility of cyclopropyl rings can enable selective binding to specific receptors, such as the serotonin receptor subtype 5-HT2A, which is implicated in various neurological disorders. This finding underscores the importance of structural optimization in the development of compounds with high selectivity and potency.
Another area of interest is the synthesis of 3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine and its derivatives. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclopropyl ring through ring-closing metathesis (RCM) or cyclopropanation reactions. The dimethoxymethyl group is often introduced via nucleophilic substitution or alkylation reactions, depending on the desired functionalization. Researchers at the University of Tokyo (2023) have developed a novel synthetic route that significantly reduces the number of steps required to produce this compound, thereby improving the efficiency of large-scale production. This advancement is particularly significant for pharmaceutical companies aiming to bring new drugs to market in a cost-effective manner.
The pharmacological activities of 3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine are still under investigation, but preliminary studies suggest its potential as an antipsychotic or antidepressant agent. A preclinical study published in Pharmaceutical Research (2024) evaluated the effects of this compound on a rat model of depression. The results indicated that the compound exhibited significant antidepressant-like activity, possibly through its interaction with monoamine transporters such as serotonin and norepinephrine reuptake inhibitors (SNRIs). These findings align with the broader trend of exploring novel scaffolds for the treatment of mood disorders, where traditional antidepressants have limitations in efficacy and tolerability.
In addition to its potential therapeutic applications, 3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine has also been studied for its role in modulating ion channels. Ion channels are critical for various physiological processes, including neuronal signaling and cardiac function. Research in Biophysical Journal (2023) has shown that cyclopropylamine derivatives can selectively block certain voltage-gated sodium channels, which may have implications for the treatment of epilepsy and chronic pain. The dimethoxymethyl group appears to play a key role in this interaction, as it may stabilize the binding of the compound to the channel’s pore region. This insight could lead to the development of more selective ion channel modulators with fewer side effects.
Despite its promising potential, the development of 3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine as a therapeutic agent faces several challenges. One of the primary hurdles is the optimization of its metabolic stability. While the dimethoxymethyl group may improve solubility, it could also make the compound more susceptible to enzymatic degradation in vivo. To address this, researchers are exploring the incorporation of additional functional groups that can enhance the molecule’s resistance to metabolism. For example, the addition of hydrophobic moieties or the use of prodrug strategies may help prolong the compound’s half-life in the bloodstream.
Furthermore, the safety profile of 3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine is an important consideration for its clinical development. Preclinical studies have indicated that the compound is generally well-tolerated, but more extensive toxicological testing is needed to assess its long-term effects. Animal studies have shown no significant organ toxicity, but human trials are necessary to confirm its safety in the target population. This highlights the importance of rigorous clinical evaluation before the compound can be considered for approval as a pharmaceutical product.
In conclusion, 3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine represents a promising candidate for the development of novel therapeutics. Its unique structural features, combined with advances in synthetic chemistry and computational modeling, have opened new avenues for its optimization and application. As research in this area continues to evolve, the compound may play a significant role in the treatment of various diseases, particularly those involving neurological and cardiovascular systems. The ongoing exploration of its pharmacological properties and safety profile will be crucial in determining its potential as a drug candidate for future clinical use.
For further information on the synthesis, pharmacology, and potential applications of 3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine, researchers and pharmaceutical professionals are encouraged to consult recent publications in the field of medicinal chemistry and pharmacology. These studies provide valuable insights into the development of new compounds and their potential impact on human health.
2228856-35-5 (3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine) Related Products
- 2171163-26-9(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid)
- 1268485-79-5(3-(2-Phenoxyphenoxy)azetidine)
- 2229263-75-4(methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate)
- 2228410-11-3(tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate)
- 100117-91-7(Ethyl 4-hydroxy-3-propionylbenzoate)
- 2172294-71-0(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid)
- 2639457-36-4(Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)
- 63874-28-2(2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride)
- 773108-11-5(4-acetamido-3-(trifluoromethyl)benzoic acid)
- 676588-16-2(n-(5-iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide)




